2,3-Dihydro-2-phenyl-4-benzopyrone (2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)hydrazone

描述

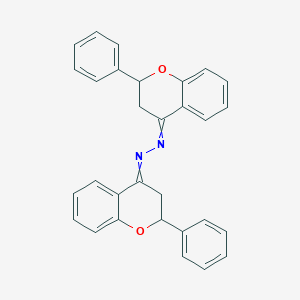

2,3-Dihydro-2-phenyl-4-benzopyrone (2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)hydrazone is a flavanone-derived hydrazone characterized by a benzopyranone core substituted with a phenyl group at position 2 and a hydrazone moiety at position 3. Its synonyms include 2-phenyl-chroman-4-one hydrazone, Flavanon-hydrazon, and 2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one hydrazone .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-2-phenyl-4-benzopyrone typically involves the condensation of phenylhydrazine with 2,3-dihydro-4H-1-benzopyran-4-one under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts, such as acid catalysts, can also improve the reaction rate and selectivity.

化学反应分析

Types of Reactions: 2,3-Dihydro-2-phenyl-4-benzopyrone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Production of reduced phenylhydrazones.

Substitution: Generation of substituted benzopyrones.

科学研究应用

Antitumor Activity

Research indicates that benzopyran derivatives, including 2,3-dihydro-2-phenyl-4-benzopyrone hydrazone, exhibit significant antitumor properties. For instance, studies have shown that related compounds can induce apoptosis in breast cancer cells by suppressing key signaling pathways . The compound's structural features contribute to its ability to inhibit tumor growth effectively.

Antioxidant Properties

The antioxidant activity of 2,3-dihydro-2-phenyl-4-benzopyrone hydrazone has been documented through various assays. Compounds in this class have demonstrated the capability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress-induced damage . This property is particularly relevant in neurodegenerative disease contexts.

Antimicrobial Activity

Benzopyran derivatives also exhibit antimicrobial properties. Research has reported their effectiveness against a range of pathogens, making them potential candidates for developing new antimicrobial agents . The mechanisms often involve disrupting microbial cell membranes or inhibiting essential enzymatic pathways.

Case Studies and Research Findings

作用机制

The mechanism by which 2,3-Dihydro-2-phenyl-4-benzopyrone exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals, thereby preventing oxidative stress. Its anti-inflammatory properties may be due to the inhibition of certain enzymes involved in the inflammatory response.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with the target molecule but differ in substituents and functional groups:

2',4',7-Trihydroxyisoflavanone (3-(2,4-Dihydroxyphenyl)-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one)

- Structure: Features hydroxyl groups at positions 2', 4', and 7 on the flavanone backbone .

- Properties : Increased polarity due to hydroxyl substituents, likely enhancing water solubility compared to the phenyl-hydrazone derivative.

- Applications: Hydroxylated flavonoids are associated with antioxidant and estrogenic activities, making this compound relevant in nutraceutical research .

4',7-Dihydroxydihydroflavanol (3,7-Dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one)

- Structure: Contains hydroxyl groups at positions 4' (phenyl ring) and 7 (benzopyranone) .

- Applications: Dihydroflavonols are studied for anti-inflammatory and antimicrobial effects .

4-Aryl-1-(Propane-2-ylidenehydrazono)-2,3-diazaspiro[5.5]undec-3-ene

- Structure : A spirocyclic hydrazone derivative synthesized via hydrazine reactions with pyridazinethiones .

Comparative Analysis (Table 1)

Critical Differences

Substituent Effects :

- The hydrazone group in the target compound enhances metal-binding capacity compared to hydroxylated analogs .

- Hydroxyl groups in analogs improve solubility and antioxidant activity but may reduce membrane permeability .

Synthetic Accessibility: The target compound’s synthesis likely involves hydrazine condensation with a flavanone precursor, similar to methods for spirocyclic hydrazones (e.g., THF reflux with hydrazine monohydrate) . Hydroxylated analogs require regioselective hydroxylation, which is challenging without enzymatic assistance .

Biological Relevance: Hydrazones are prioritized in drug discovery for their versatility in forming Schiff bases and coordinating transition metals . Dihydroflavonols are more relevant in natural product research due to their prevalence in plants and lower synthetic complexity .

生物活性

2,3-Dihydro-2-phenyl-4-benzopyrone hydrazone, a derivative of benzopyrone, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique hydrazone linkage and chromone structure, which contribute to its pharmacological potential. This article aims to provide an in-depth exploration of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,3-dihydro-2-phenyl-4-benzopyrone hydrazone can be represented as follows:

This compound features a benzopyrone backbone with a hydrazone functional group, which is known for enhancing biological activity through various mechanisms.

Mechanisms of Biological Activity

The biological activity of 2,3-dihydro-2-phenyl-4-benzopyrone hydrazone can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells .

- Antimicrobial Effects : Research indicates that hydrazones, including this compound, possess antimicrobial properties against various bacterial and fungal strains .

- Anticancer Potential : Studies have shown that 2,3-dihydro-2-phenyl-4-benzopyrone hydrazone can induce cytotoxic effects on cancer cell lines by triggering apoptosis and inhibiting cell proliferation .

- Anti-inflammatory Action : The compound has been reported to modulate inflammatory pathways, thereby reducing inflammation in various models .

Biological Activity Data

The following table summarizes the biological activities reported for 2,3-dihydro-2-phenyl-4-benzopyrone hydrazone:

Case Study 1: Anticancer Activity

A study conducted by Hayakawa et al. demonstrated that derivatives of 2,3-dihydro-2-phenyl-4-benzopyrone hydrazone exhibited potent anticancer activity against several human cancer cell lines including MDA-MB 231 (breast cancer) and A549 (lung cancer). The IC50 values were significantly lower than those of conventional chemotherapeutics, indicating a promising avenue for future cancer therapies .

Case Study 2: Antimicrobial Efficacy

In a comparative study on the antimicrobial properties of various hydrazones, 2,3-dihydro-2-phenyl-4-benzopyrone hydrazone was found to have comparable efficacy to established antibiotics against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated strong potential for use as an antimicrobial agent .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,3-dihydro-2-phenyl-4-benzopyrone hydrazone derivatives?

- Methodological Answer : The compound can be synthesized via hydrazone formation by reacting 2,3-dihydro-2-phenyl-4-benzopyrone derivatives with hydrazine hydrate in 1,4-dioxane under reflux. For example, hydrazine hydrate (0.003 mol) is added to a solution of the carbonyl precursor in 1,4-dioxane (40 mL) and stirred at room temperature for 24 hours, followed by crystallization . Characterization typically involves NMR, IR, and elemental analysis to confirm the hydrazone linkage .

Q. Which spectroscopic techniques are critical for confirming the structure of this hydrazone derivative?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the hydrazone NH proton (δ 10–12 ppm) and aromatic protons (δ 6.5–8.5 ppm). The carbonyl carbon (C=O) in the benzopyrone moiety appears at δ 160–180 ppm in ¹³C NMR .

- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm the hydrazone formation .

- X-ray crystallography (using SHELX software) resolves ambiguities in tautomeric forms or stereochemistry .

Q. What solvents and reaction conditions are optimal for hydrazone stability during synthesis?

- Methodological Answer : Polar aprotic solvents like 1,4-dioxane or ethanol are preferred due to their compatibility with hydrazine hydrate. Reactions are typically conducted at room temperature to minimize side reactions (e.g., oxidation or hydrolysis). Acidic conditions (HCl) may enhance reaction rates but require careful pH control to avoid decomposition .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for tautomeric forms of this hydrazone be resolved?

- Methodological Answer :

- X-ray crystallography (using SHELXL ) provides definitive structural evidence for tautomeric preferences (e.g., keto-enol equilibrium).

- Variable-temperature NMR can detect dynamic tautomerism by observing signal splitting or coalescence at different temperatures .

- Computational modeling (DFT calculations) predicts energetically favorable tautomers, which can be cross-validated with experimental data .

Q. What strategies are effective for optimizing yield in multi-step syntheses involving this hydrazone?

- Methodological Answer :

- Design of Experiments (DoE) : Use fractional factorial designs to screen critical variables (e.g., molar ratios, temperature, solvent polarity). For example, flow-chemistry platforms enable rapid optimization of reaction parameters .

- In-situ monitoring : Techniques like FT-IR or Raman spectroscopy track intermediate formation and guide endpoint determination .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol improves purity and yield .

Q. How can computational tools predict the biological or photophysical properties of this hydrazone?

- Methodological Answer :

- Molecular docking : Assess binding affinity to target proteins (e.g., estrogen receptors) using AutoDock Vina. Structural analogs like genistein (a benzopyrone derivative) provide reference data .

- TD-DFT calculations : Predict UV-Vis absorption spectra by modeling electron transitions in the conjugated hydrazone-benzopyrone system .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antimicrobial activity using regression analysis .

Q. What experimental approaches are suitable for studying the thermal stability of this hydrazone?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen/air atmospheres.

- DSC : Identify phase transitions (e.g., melting points, crystallinity changes).

- Kinetic studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) for thermal degradation .

Q. Key Research Challenges

- Tautomerism : The hydrazone may exist in keto-enol forms, complicating spectral interpretation. Combined experimental-computational approaches are essential .

- Stereochemical Purity : Racemization during synthesis requires chiral HPLC or circular dichroism (CD) for analysis .

- Biological Activity : Structural analogs (e.g., genistein) suggest estrogenic activity, but SAR studies are needed to validate target interactions .

属性

IUPAC Name |

2-phenyl-N-[(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]-2,3-dihydrochromen-4-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N2O2/c1-3-11-21(12-4-1)29-19-25(23-15-7-9-17-27(23)33-29)31-32-26-20-30(22-13-5-2-6-14-22)34-28-18-10-8-16-24(26)28/h1-18,29-30H,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRHIUDRTJZIPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=NN=C3CC(OC4=CC=CC=C34)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101112287 | |

| Record name | 2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one 2-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101112287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1692-45-1 | |

| Record name | 2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one 2-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1692-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one 2-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101112287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2-phenyl-4-benzopyrone (2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)hydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。